1-(3,4-Dimethoxyphenyl)butan-1-ol
Overview
Description
“1-(3,4-Dimethoxyphenyl)butan-1-ol” is a chemical compound with a molecular weight of 210.27 . Its IUPAC name is 1-(3,4-dimethoxyphenyl)-1-butanol .
Molecular Structure Analysis
The InChI code for “1-(3,4-Dimethoxyphenyl)butan-1-ol” is 1S/C12H18O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h6-8,10,13H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Chemical Reactions and Basicity
1-(3,4-Dimethoxyphenyl)butan-1-ol has been studied in various chemical reactions, demonstrating unique reactivity and basicity characteristics. Wada et al. (1999) explored its reactions in the presence of acid, leading to various derivatives like ketones and aldehydes. The study also examined its basicity, providing insights into its stability and reactivity under different conditions (Wada et al., 1999).
Synthesis Applications
The compound has been used in the stereoselective synthesis of olefins, as shown by McCague (1987), where its dehydration was instrumental in producing the Z isomer of but-1-ene. This process is significant in the context of synthesizing compounds like tamoxifen, an anti-cancer drug (McCague, 1987).
Solvation Studies
In solvation studies, Varfolomeev et al. (2015) reported on the specific interactions in binary mixtures involving butan-1-ol. Their findings on enthalpy changes and molecular interactions contribute to understanding the solvation behavior of such compounds (Varfolomeev et al., 2015).
Thermophysical Characteristics
Domańska and Marciniak (2007) investigated the liquid–liquid equilibria of binary systems containing butan-1-ol, providing data on its solubility and thermophysical properties. This research is valuable for applications in green chemistry and separation processes (Domańska & Marciniak, 2007).
Kinetic Studies in Oxidation
Nie et al. (2014) conducted a kinetics study of the oxidation of 1-(3,4-Dimethoxyphenyl)ethanol, a related compound, with chlorine dioxide. This research provides insights into the oxidative behavior and potential applications in environmental pollution control in the pulp bleaching process (Nie et al., 2014).
Peroxyl-Radical-Scavenging Activity
Stobiecka et al. (2016) explored the peroxyl-radical-scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its heterocyclic analogues. This study provides a basis for understanding the antioxidant properties and potential applications of related compounds in health and medicine (Stobiecka et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h6-8,10,13H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKASWWHFEGBUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306282 | |
Record name | 1-(3,4-dimethoxyphenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)butan-1-ol | |
CAS RN |
54419-22-6 | |
Record name | NSC174871 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-dimethoxyphenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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